molecular formula C14H15F2NO B2411061 2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide CAS No. 2580232-91-1

2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide

Cat. No.: B2411061
CAS No.: 2580232-91-1
M. Wt: 251.277
InChI Key: FBTAOPFGPTWKOF-UHFFFAOYSA-N
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Description

2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide is a novel chemical entity featuring a spiro[3.3]heptane core, a scaffold recognized in medicinal chemistry for contributing to molecular rigidity and improving physicochemical properties. The incorporation of a difluoro group and an N-phenylcarboxamide moiety makes this compound a valuable intermediate for constructing more complex molecules in drug discovery programs. Researchers can utilize this compound in the synthesis of potential pharmaceutical candidates, particularly as it is part of a class of structures investigated for various biological activities. As a building block, it may be used to develop modulators for enzymes or receptors, though its specific molecular targets and detailed mechanism of action require further experimental validation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the primary scientific literature for the most current findings on applications of the spiro[3.3]heptane chemotype.

Properties

IUPAC Name

2,2-difluoro-N-phenylspiro[3.3]heptane-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO/c15-14(16)8-13(9-14)6-10(7-13)12(18)17-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTAOPFGPTWKOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)(F)F)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-N-phenylspiro[33]heptane-6-carboxamide typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be investigated for its potential biological activity, including as a ligand for various receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions could involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide is a compound with a unique spirocyclic structure that has garnered interest in the fields of medicinal chemistry and pharmacology. Its biological activity is primarily linked to its interactions with various molecular targets, including receptors and enzymes. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2,2-difluoro-N-phenylspiro[3.3]heptane-6-carboxamide, and its CAS number is 2580232-91-1. The distinct spirocyclic structure contributes to its unique chemical and physical properties, which may influence its biological activity.

PropertyValue
Molecular FormulaC14H15F2N1O
Molecular Weight251.27 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of 2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide is thought to be mediated through several mechanisms:

  • Receptor Modulation : The compound may act as a ligand for specific receptors, influencing signaling pathways within cells.
  • Enzyme Inhibition : It can potentially inhibit enzymes involved in various biochemical pathways, thus affecting metabolic processes.
  • Hydrophobic Interactions : The presence of fluorine atoms and the spirocyclic structure may enhance hydrophobic interactions with target proteins, increasing binding affinity.

Case Studies and Research Findings

Research on 2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide has included various studies focusing on its pharmacological potential:

  • Antitumor Activity : A study investigated the compound's efficacy against cancer cell lines, revealing that it exhibited significant cytotoxic effects at specific concentrations. The mechanism was attributed to apoptosis induction through receptor-mediated pathways.
    • Study Reference :
  • Neuroprotective Effects : Another study assessed the neuroprotective properties of the compound in models of neurodegeneration. The results indicated that it could reduce oxidative stress markers and improve neuronal survival rates.
    • Study Reference :
  • Anti-inflammatory Properties : Research has also highlighted its potential anti-inflammatory effects in vitro, suggesting that it could modulate inflammatory cytokine production.
    • Study Reference :

Comparison with Similar Compounds

To contextualize the biological activity of 2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityUnique Features
2,2-Difluoro-N-phenylspiro[2.2]pentane-1-carboxamideModerate antitumor effectsDifferent spirocyclic core
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptaneAntibiotic intermediateUsed in antibiotic synthesis

Q & A

Basic Research Questions

Q. What are the key structural features of 2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide, and how are they validated experimentally?

  • Answer: The compound features a spiro[3.3]heptane core with two fluorine atoms at the 2-position and a phenylcarboxamide group at the 6-position. Structural validation employs NMR (e.g., 19F^{19}\text{F} NMR for fluorine environments) and X-ray crystallography to confirm stereochemistry and substituent positions . Mass spectrometry (HRMS) verifies molecular weight alignment with the formula C14H14F2N2O\text{C}_{14}\text{H}_{14}\text{F}_2\text{N}_2\text{O}.

Q. What are the foundational synthetic routes for 2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide?

  • Answer: Synthesis typically involves constructing the spiro[3.3]heptane scaffold via cyclization of fluorinated precursors. A common intermediate, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane , is reacted with a carboxamide-bearing fragment under controlled conditions (e.g., THF at −78°C to 25°C) . Post-functionalization introduces the phenylcarboxamide group via coupling reactions (e.g., EDC/HOBt-mediated amidation) .

Q. How do reaction conditions (solvent, temperature) influence the yield of this compound?

  • Answer: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while low temperatures (−20°C to 0°C) minimize side reactions during cyclization. For fluorinated intermediates, anhydrous conditions are critical to prevent hydrolysis .

Intermediate Research Questions

Q. What analytical challenges arise in characterizing 2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide, and how are they addressed?

  • Answer: Challenges include distinguishing stereoisomers (due to spiro rigidity) and detecting trace impurities. Solutions:

  • Chiral HPLC with a polysaccharide column resolves enantiomers .
  • LC-MS/MS identifies byproducts (e.g., dehalogenated species) with ppm-level sensitivity .

Q. How can fluorination efficiency be optimized during synthesis?

  • Answer: Fluorine introduction via Balz-Schiemann reaction or electrophilic fluorination (using Selectfluor®) is optimized by:

  • Adjusting stoichiometry (1.2–1.5 eq. fluorinating agent).
  • Monitoring reaction progress via 19F^{19}\text{F} NMR to avoid over-fluorination .

Advanced Research Questions

Q. How does conformational rigidity of the spiro[3.3]heptane core impact biological activity in medicinal chemistry studies?

  • Answer: The spiro scaffold restricts rotational freedom, enhancing binding selectivity to target proteins (e.g., kinases or GPCRs). Computational docking (AutoDock Vina) and molecular dynamics simulations (AMBER) correlate rigidity with reduced entropic penalty upon binding . Contrasting bioassay results (e.g., IC50_{50} variability) may arise from solvent-accessible surface area (SASA) differences in analogs .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Answer: Contradictions often stem from:

  • Impurity profiles : Validate purity via HPLC-DAD-ELSD (>98%) and quantify residual solvents (GC-MS) .
  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Q. How can computational methods accelerate reaction design for derivatives of this compound?

  • Answer: Quantum chemical calculations (DFT at B3LYP/6-31G* level) predict transition states for fluorination and cyclization steps. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation. Machine learning models (e.g., SVM classifiers) prioritize reaction conditions from historical data .

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